N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a carbamoyl group, a cyclopentyl ring, a fluoropyridine moiety, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the carbamoyl group: The carbamoyl group is introduced via carbamoylation reactions, often using carbamoyl chlorides or oxamic acids as precursors.
Fluoropyridine synthesis: The fluoropyridine moiety is synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring.
Coupling reactions: The final step involves coupling the cyclopentyl intermediate with the fluoropyridine moiety under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-carbamoylphenylalanine: Shares the carbamoyl group but differs in the overall structure and biological activity.
Fluoropyridine derivatives: Compounds with similar fluoropyridine moieties but different functional groups and applications.
Uniqueness
N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(2-carbamoylcyclopentyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-10-6-7(4-5-15-10)12(18)16-9-3-1-2-8(9)11(14)17/h4-6,8-9H,1-3H2,(H2,14,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAMDDBQMFSMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NC(=O)C2=CC(=NC=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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